molecular formula C16H11Cl2N3O4 B3968935 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B3968935
M. Wt: 380.2 g/mol
InChI Key: OVYWWVMJZSDKFY-UHFFFAOYSA-N
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Description

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of phenoxy, nitrophenyl, and oxadiazole groups, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O4/c1-9(24-14-6-5-11(17)8-13(14)18)16-19-15(20-25-16)10-3-2-4-12(7-10)21(22)23/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYWWVMJZSDKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorophenol with ethyl bromoacetate to form 2,4-dichlorophenoxyethyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 2,4-dichlorophenoxyethyl hydrazine. The final step involves the cyclization of this intermediate with 3-nitrobenzoyl chloride under acidic conditions to form the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The oxadiazole ring can be opened under strong reducing conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitrophenyl group to an amino group.

    Reduction: Opening of the oxadiazole ring to form linear compounds.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-thiadiazole
  • 5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-triazole

Uniqueness

5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring is particularly notable for its stability and ability to participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

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